molecular formula C13H17ClN2O2 B1341564 6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride CAS No. 1177354-75-4

6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride

Cat. No.: B1341564
CAS No.: 1177354-75-4
M. Wt: 268.74 g/mol
InChI Key: YNGOKEFTWGXDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions. For example, the reaction of an indole derivative with diethylamine under basic conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole nitrogen or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction may produce indole alcohols.

Scientific Research Applications

6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride
  • 7-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride
  • 6-(Dimethylamino)-1H-indole-2-carboxylic acid hydrochloride

Uniqueness

6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the diethylamino group can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(diethylamino)-1H-indole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-3-15(4-2)10-6-5-9-7-12(13(16)17)14-11(9)8-10;/h5-8,14H,3-4H2,1-2H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGOKEFTWGXDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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